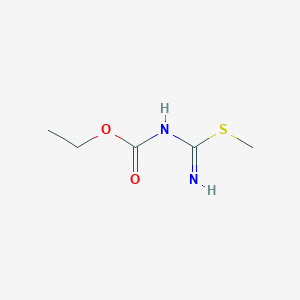
3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate
Übersicht
Beschreibung
3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a 4-methylphenyl group attached to a prop-2-en-1-yl chain, which is further esterified with 9-cyclopropylnonanoic acid. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate can be achieved through a multi-step process involving the following key steps:
Preparation of 3-(4-Methylphenyl)prop-2-en-1-ol: This intermediate can be synthesized via the Claisen-Schmidt condensation of 4-methylbenzaldehyde with acetone, followed by reduction of the resulting chalcone.
Esterification: The final esterification step involves the reaction of 3-(4-Methylphenyl)prop-2-en-1-ol with 9-cyclopropylnonanoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-(4-Methylphenyl)prop-2-EN-1-yl 9-cyclopropylnonanoic acid.
Reduction: Formation of 3-(4-Methylphenyl)prop-2-EN-1-yl 9-cyclopropylnonanol.
Substitution: Formation of various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methoxyphenyl)prop-2-EN-1-YL 9-cyclopropylnonanoate
- 3-(4-Chlorophenyl)prop-2-EN-1-YL 9-cyclopropylnonanoate
- 3-(4-Fluorophenyl)prop-2-EN-1-YL 9-cyclopropylnonanoate
Uniqueness
3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
58322-62-6 |
|---|---|
Molekularformel |
C22H32O2 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate |
InChI |
InChI=1S/C22H32O2/c1-19-12-14-21(15-13-19)10-8-18-24-22(23)11-7-5-3-2-4-6-9-20-16-17-20/h8,10,12-15,20H,2-7,9,11,16-18H2,1H3 |
InChI-Schlüssel |
OQLNTBAFWLUKDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CCOC(=O)CCCCCCCCC2CC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[2-(1-Piperidinyl)-1,1-dimethylethyl]pyridine](/img/structure/B8542879.png)
![N-(4-Methylhexyl)-2-[(oxiran-2-yl)methoxy]-1,3-thiazole-5-carboxamide](/img/structure/B8542881.png)



![5-chloro-1-(2,4-difluoro-phenyl)-1H-[1,2,4]triazole](/img/structure/B8542901.png)
